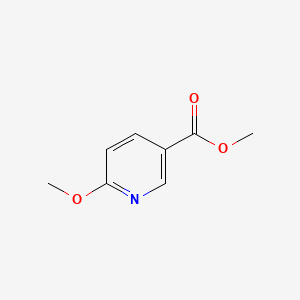

Methyl 6-methoxynicotinate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-4-3-6(5-9-7)8(10)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLDWZNVBDRZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342940 | |

| Record name | Methyl 6-methoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26218-80-4 | |

| Record name | 3-Pyridinecarboxylic acid, 6-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26218-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Microwave-Assisted Synthesis

One innovative method involves microwave-assisted synthesis, which enhances the efficiency and selectivity of the reactions involved. This method typically includes:

Microwave-Induced Methoxylation : The starting material undergoes a regioselective methoxylation using microwave irradiation, which significantly improves yields and reduces reaction times.

Esterification : Following methoxylation, the compound is esterified to form this compound.

Hydrogenation : The final step often involves hydrogenation under flow conditions to deprotect any functional groups introduced earlier in the synthesis.

The combination of these techniques allows for a streamlined synthesis with high purity levels.

Traditional Esterification Methods

Traditional esterification methods can also be employed, typically involving:

Starting Material : 6-Methoxynicotinic acid or its derivatives are used as starting materials.

Reagents : Common reagents include methanol and sulfuric acid, where sulfuric acid acts as a catalyst for the esterification reaction.

Reaction Conditions : The reaction is usually conducted under reflux conditions for several hours to ensure complete conversion to the ester.

This method is straightforward but may require longer reaction times compared to microwave-assisted techniques.

Detailed Methodologies

Microwave-Induced Regioselective Methoxylation

The microwave-assisted method has been optimized for better regioselectivity. Key parameters include:

Temperature : Typically set around 170°C during microwave irradiation.

Reaction Time : Approximately 2 hours is sufficient for achieving high conversion rates.

Yield : Reports indicate yields of around 45% for certain derivatives prepared via this method.

Esterification via Reflux

In traditional methods, the esterification process can be broken down into steps:

Preparation of Reaction Mixture :

- Combine 6-methoxynicotinic acid with methanol in a round-bottom flask.

- Add sulfuric acid (approximately 40 mL) as a catalyst.

-

- Heat the mixture at reflux for about 17 hours.

- Monitor for completion using thin-layer chromatography (TLC).

-

- After completion, evaporate the solvent under reduced pressure.

- Neutralize with sodium bicarbonate and extract with ethyl acetate.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Microwave-Assisted Synthesis | High selectivity, reduced time | Requires specialized equipment | ~45 |

| Traditional Esterification | Simple setup, widely applicable | Longer reaction times, lower selectivity | ~75 |

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-methoxynicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-methoxynicotinic acid.

Reduction: Reduction reactions can convert it to 6-methoxynicotinyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products:

Oxidation: 6-methoxynicotinic acid.

Reduction: 6-methoxynicotinyl alcohol.

Substitution: Various substituted nicotinates depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Topical Analgesic

Methyl 6-methoxynicotinate is primarily utilized as a rubefacient , which means it induces vasodilation and increases blood flow to the skin. This property is beneficial for treating muscle, joint, and ligament pain. It is commonly incorporated into topical creams, baths, and emulsions for both human and veterinary medicine . The mechanism involves the release of prostaglandins that mediate vasodilation, leading to enhanced local circulation and relief from pain .

Veterinary Medicine

In veterinary applications, this compound is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and musculoskeletal pain. Its effectiveness in promoting blood flow aids in alleviating symptoms associated with these conditions .

CNS Disorders

Recent studies indicate that this compound may have potential in treating central nervous system disorders. It has been explored as a compound that could inhibit D-amino acid oxidase and D-aspartate oxidase, enzymes implicated in various neurological conditions .

Synthesis and Intermediate Use

This compound serves as an important intermediate in the synthesis of other pharmacologically active compounds. For instance, it is utilized in the synthesis of Etoricoxib , a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and other inflammatory conditions . The ability to modify its structure allows for the development of new derivatives with enhanced therapeutic effects.

Case Study: Anti-tubercular Activity

Recent research has demonstrated that derivatives of this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. Compounds synthesized from this base structure showed minimum inhibitory concentrations (MIC) comparable to established treatments like Isoniazid, indicating its potential in developing new anti-tubercular agents .

Case Study: Antibacterial Properties

In a study evaluating antibacterial activities against bronchitis-causing bacteria, several derivatives of this compound exhibited potent activity against strains such as Klebsiella pneumoniae and Haemophilus influenzae. The results suggested that modifications at specific positions on the nicotinohydrazide moiety could enhance antibacterial efficacy .

Comparative Data Table

| Application Area | Specific Use Case | Efficacy/Findings |

|---|---|---|

| Topical Analgesic | Muscle/joint pain treatment | Induces vasodilation; enhances local blood flow |

| Veterinary Medicine | Treatment of respiratory diseases | Effective for vascular disorders and arthritis |

| CNS Disorders | Inhibition of D-amino acid oxidase | Potential therapeutic effects on neurological conditions |

| Anti-tubercular Activity | Against Mycobacterium tuberculosis | MIC comparable to Isoniazid |

| Antibacterial Activity | Against bronchitis-causing bacteria | Significant activity against multiple strains |

Wirkmechanismus

The mechanism of action of methyl 6-methoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of enzyme activities and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes involved in metabolic processes, thereby affecting the overall biochemical pathways within cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Methyl 6-methoxynicotinate belongs to a family of substituted pyridine carboxylates. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Functional and Reactivity Differences

Electron-Withdrawing vs. Electron-Donating Groups :

- The methoxy group (-OCH₃) in this compound is electron-donating, enhancing ring electrophilicity at specific positions for nucleophilic substitution . In contrast, Methyl 6-chloronicotinate and Methyl 6-bromonicotinate bear electron-withdrawing halogens (-Cl, -Br), making the ring more electrophilic overall, which facilitates Suzuki-Miyaura couplings .

- Methyl 6-methylnicotinate contains a methyl group (-CH₃), which is weakly electron-donating, leading to distinct reactivity in alkylation or oxidation reactions .

- Synthetic Utility: this compound is pivotal in synthesizing hydrazide intermediates for anti-tubercular hybrids and Curtius rearrangements to generate isocyanates . Methyl 6-chloronicotinate is used to prepare 6-(1H-pyrazol-1-yl)nicotinonitrile, a building block for kinase inhibitors . Ethyl 2-chloro-6-methoxynicotinate serves as a substrate for nucleophilic aromatic substitution due to its chlorine and methoxy groups .

Physicochemical Properties

Biologische Aktivität

Methyl 6-methoxynicotinate (MMN) is a compound derived from nicotinic acid, known for its various biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester of nicotinic acid, characterized by the presence of a methoxy group at the 6-position. Its chemical structure can be represented as follows:

Key Properties:

- Molecular Weight: 151.16 g/mol

- Solubility: Soluble in organic solvents; moderate solubility in water.

MMN primarily acts as a peripheral vasodilator , enhancing local blood flow. The mechanism involves the release of prostaglandins, which are key mediators in vasodilation. This action is localized due to MMN's short half-life and high lipophilicity, allowing it to penetrate biological membranes efficiently.

Biochemical Pathways

- Vasodilation Induction : MMN stimulates the release of prostaglandin D2, leading to relaxation of vascular smooth muscles.

- Absorption and Distribution : Following topical application, MMN is rapidly absorbed through the skin, with studies indicating a penetration efficiency of approximately 80-90% in vitro .

Pharmacological Effects

MMN has been studied for its effects in various biological contexts:

- Analgesic Effects : It provides temporary relief from muscle and joint pain due to its vasodilatory action.

- Anti-tubercular Activity : Research indicates that derivatives of MMN exhibit significant antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 0.48 to 3.9 µg/mL against Mycobacterium tuberculosis .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Vasodilation | Enhanced local blood flow | |

| Analgesic | Relief from muscle/joint pain | |

| Anti-tubercular | MIC = 0.48 - 3.9 µg/mL | |

| Cytotoxicity | Increased cytotoxicity in cell lines |

Case Study 1: Vasodilation in Social Phobia

A study investigated the effects of methyl nicotinate (related compound) on blood flow in patients with generalized social phobia. Results showed a significant increase in blood flow response compared to healthy volunteers, suggesting potential applications in managing anxiety-related symptoms through vascular modulation .

Case Study 2: Anti-Tubercular Efficacy

In a recent study, derivatives of MMN were synthesized and tested for anti-tubercular activity. The introduction of the methoxy group at position 6 significantly enhanced the activity compared to unsubstituted analogs, indicating the importance of structural modifications in drug efficacy .

Q & A

Q. What are the recommended synthetic routes for Methyl 6-methoxynicotinate, and how can purity be optimized?

this compound is typically synthesized via esterification of 6-methoxynicotinic acid using methanol under acidic or catalytic conditions. Key steps include:

- Reaction optimization : Adjusting temperature (e.g., 70°C in methanolic NH3, as seen in analogous reactions ), stoichiometry, and reaction time.

- Purification : Column chromatography or recrystallization to achieve ≥98% purity (HPLC), as validated in similar nicotinate derivatives .

- Characterization : Confirm identity via NMR (¹H/¹³C), FT-IR for ester functional groups, and mass spectrometry .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Storage : Keep in a sealed container under dry, cool conditions (≤25°C) to prevent hydrolysis or degradation .

Q. How should researchers validate the identity of this compound in synthetic batches?

- Analytical methods : Compare melting point (if available) with literature data, though many nicotinate derivatives lack published values. Cross-validate using:

- HPLC : Retention time matching against a certified reference standard .

- Spectroscopic data : Match ¹H NMR peaks (e.g., methoxy protons at ~3.9 ppm, ester carbonyl at ~170 ppm in ¹³C NMR) .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Model reaction pathways to predict regioselectivity in methoxy or ester group participation.

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess their impact on transition states .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants under varying conditions) .

Q. What experimental strategies resolve contradictions in reported stability data for this compound?

- Controlled stability studies : Expose the compound to stressors (light, humidity, heat) and monitor degradation via:

- Accelerated aging tests : Track decomposition products using LC-MS .

- Kinetic analysis : Calculate half-life under specific conditions to refine storage guidelines .

Q. How can researchers design a green chemistry synthesis for this compound?

- Solvent selection : Replace traditional solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst optimization : Use immobilized lipases or heterogeneous catalysts to reduce waste .

- Metrics evaluation : Calculate E-factor and atom economy to benchmark sustainability .

Q. What advanced techniques characterize the solid-state properties of this compound?

- X-ray crystallography : Resolve crystal structure to confirm molecular conformation .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds .

- Dynamic vapor sorption (DVS) : Measure hygroscopicity to inform formulation strategies .

Methodological Considerations

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Purity assessment : Re-purify the compound and re-measure using differential scanning calorimetry (DSC) .

- Polymorph screening : Test crystallization conditions (solvent, cooling rate) to identify stable polymorphs .

Q. What statistical approaches are suitable for dose-response studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.